molecular formula C6H5F3N2O B1531228 3-(Trifluoromethoxy)pyridin-2-amine CAS No. 1206981-49-8

3-(Trifluoromethoxy)pyridin-2-amine

Cat. No. B1531228
Key on ui cas rn: 1206981-49-8
M. Wt: 178.11 g/mol
InChI Key: WCRYAXUZQGCSAO-UHFFFAOYSA-N
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Patent
US09365583B2

Procedure details

To a solution of 3-(trifluoromethoxy)pyridin-2-amine (300 mg, 1.68 mmol) in dichloromethane (8 mL) was added N-bromosuccinimide (450 mg, 2.53 mmol) at 20° C. The reaction mixture was stirred at the same temperature for another 5 min and subsequently concentrated to dryness in vacuo. The resulting residue was purified by column chromatography (silica gel, 100-200 mesh, 15% ethyl acetate in petroleum ether) affording product (220 mg, 51%): 1H NMR (400 MHz, DMSO-d6) δ 8.03 (d, J=2.0 Hz, 1H), 7.75-7.74 (m, 1H), 6.68 (brs, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[C:5]([NH2:10])=[N:6][CH:7]=[CH:8][CH:9]=1.[Br:13]N1C(=O)CCC1=O>ClCCl>[Br:13][C:8]1[CH:9]=[C:4]([O:3][C:2]([F:1])([F:11])[F:12])[C:5]([NH2:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC(OC=1C(=NC=CC1)N)(F)F
Name
Quantity
450 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for another 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, 100-200 mesh, 15% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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